molecular formula C22H21NO5S B11599730 ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11599730
M. Wt: 411.5 g/mol
InChI Key: KDZRZAQPNITIBV-AQEWOIMGSA-N
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Description

Ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a benzylidene group, and an amino group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the molecule. Common synthetic routes may include:

    Formation of the Thiophene Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The final step may involve the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a saturated compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery.

    Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where its specific chemical properties are beneficial.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds such as:

    Ethyl 4-((4-hydroxy-3-methoxybenzylidene)amino)benzoate: This compound shares a similar benzylidene group but differs in the rest of the structure.

    Thiophene Derivatives: Other thiophene-based compounds may have different functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(3-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C22H21NO5S/c1-4-28-22(26)19-20(25)18(12-14-8-9-16(24)17(11-14)27-3)29-21(19)23-15-7-5-6-13(2)10-15/h5-12,24-25H,4H2,1-3H3/b18-12-,23-21?

InChI Key

KDZRZAQPNITIBV-AQEWOIMGSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=NC3=CC=CC(=C3)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)O)OC)SC1=NC3=CC=CC(=C3)C)O

Origin of Product

United States

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